molecular formula C22H17N3O2S B2523124 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 328281-63-6

2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Cat. No. B2523124
CAS RN: 328281-63-6
M. Wt: 387.46
InChI Key: PPKLABMGXBLYFN-UHFFFAOYSA-N
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Description

The compound 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential for biological activity, given the presence of the nitrobenzylsulfanyl group, which could imply reactivity or interaction with biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis approach for 1,2,4,5-tetrasubstituted imidazoles is described in the fourth paper, where functionalized imidazole derivatives were synthesized using a solvent-free medium and β-cyclodextrin-propyl sulfonic acid as a catalyst . Although the specific synthesis of 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the compounds discussed in the papers.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic techniques. The second paper provides an example of how IR, 1H, and 13C NMR spectroscopy were used to characterize a newly synthesized sulfanylbenzimidazole derivative . Computational analysis, such as DFT/B3LYP calculations, can also be employed to investigate the molecular structure and properties, including tautomerism and stability, as demonstrated in the same paper .

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions due to their reactive sites. The first paper discusses substituted 2-sulfinylimidazoles as potential inhibitors of gastric H+/K+-ATPase, indicating that the substitution patterns on the imidazole moiety are crucial for biological activity . The reactivity of the nitrobenzylsulfanyl group in the compound of interest could be explored in the context of similar biological targets or chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their substituents. The second paper's analysis of the thione–thiol tautomerism and the non-linear optical (NLO) properties of a sulfanylbenzimidazole derivative provides insights into how different forms of a molecule can exhibit different stabilities and properties . The compound 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole may also exhibit unique properties due to its specific substituents, which could be analyzed using similar methods.

Scientific Research Applications

Antioxidant Capacity and Chemical Reactions

One area of research involves understanding the antioxidant capacity of compounds and their reaction pathways. For example, the study of the ABTS/PP decolorization assay has revealed insights into the antioxidant capacity reaction pathways, demonstrating that some antioxidants can form coupling adducts with radicals, which may undergo further oxidative degradation. This understanding is critical in evaluating the antioxidant capacity of various compounds, including potentially those related to "2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole" (Ilyasov et al., 2020).

Photosensitive Protecting Groups

Research has also delved into the use of photosensitive protecting groups, which are crucial in synthetic chemistry for the development of light-sensitive materials. Nitrobenzyl-based compounds, similar in structure to the chemical of interest, have shown great promise in this field (Amit et al., 1974).

Antitumor Activity

Imidazole derivatives, including those with nitrobenzyl components, have been reviewed for their antitumor activity. This research highlights the potential of such compounds in the search for new antitumor drugs, indicating that the structural framework of "2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole" could be of interest in developing compounds with various biological properties (Iradyan et al., 2009).

Medicinal Chemistry Applications

The compound's structure is relevant to the broader class of nitroimidazoles, which have been extensively researched for their applications in medicinal chemistry. These applications include antitumor, antibacterial, antifungal, antiparasitic, and antihypertensive drugs, among others. This research underscores the versatile potential of nitroimidazole compounds in drug development (Li et al., 2018).

Enzymatic Remediation and Oxidative Stress

Studies have also focused on the enzymatic remediation of pollutants, where compounds like "2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole" could act as redox mediators. This research is vital for developing environmentally friendly solutions for treating organic pollutants in wastewater (Husain & Husain, 2007).

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-25(27)19-13-11-16(12-14-19)15-28-22-23-20(17-7-3-1-4-8-17)21(24-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKLABMGXBLYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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